molecular formula C7H4F4 B1346882 4-Fluorobenzotrifluoride CAS No. 402-44-8

4-Fluorobenzotrifluoride

Cat. No.: B1346882
CAS No.: 402-44-8
M. Wt: 164.1 g/mol
InChI Key: UNNNAIWPDLRVRN-UHFFFAOYSA-N
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Description

4-Fluorobenzotrifluoride (C₇H₄F₄, molecular weight: 164.10 g/mol) is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group and a fluorine substituent on the benzene ring. It is a colorless liquid with a boiling point influenced by its high fluorine content and volatility . Key applications include:

  • Synthetic intermediate: Used in Pd-mediated cross-coupling reactions to generate aryl-CF₃ bonds, albeit with low yields (<5%) under standard thermal conditions .
  • Precursor: Converted to 4-fluoro-(difluoromethyl)benzene via bromide-mediated silane oxidation (64% ¹⁹F NMR yield) .
  • Biological studies: Subject to enzymatic defluorination by Pseudomonas putida F1 via toluene dioxygenase, releasing fluoride ions .
  • Analytical chemistry: Serves as an internal standard in ¹⁹F NMR for quantifying fluorinated regioisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzotrifluoride can be synthesized through the thermal reaction of a 4-halogenobenzotrifluoride with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) and/or dimethylsulfone solvent . The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is then purified and tested to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are less common, the compound’s fluorine groups can influence its reactivity in such processes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

4-Fluorobenzotrifluoride serves as a versatile reagent in various scientific research areas.

Organic Synthesis: It is employed as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For example, it can be used in synthesizing 2,2'-bis(trifluoromethylphenoxy)biphenyl via nucleophilic aromatic substitution .

Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing novel therapeutic agents. It is a useful intermediate for producing 3-chloro-4-fluorobenzotrifluoride, which is valuable in manufacturing medicines and agricultural chemicals .

Material Science: Due to its unique electronic properties, this compound is used in developing advanced materials like liquid crystals and polymers.

Use as a Precursor

This compound is a precursor in synthesizing various compounds .

3-Chloro-4-fluorobenzotrifluoride: this compound can be chlorinated to produce 3-chloro-4-fluorobenzotrifluoride, an intermediate used in synthesizing medicines and agricultural chemicals . The process involves reacting hydrogen fluoride with 4-fluorobenzotrichloride to obtain this compound, followed by chlorination of the resulting compound .

2,2'-Bis(trifluoromethylphenoxy)biphenyl: this compound undergoes nucleophilic aromatic substitution with 2,2'-biphenol to produce 2,2'-bis(trifluoromethylphenoxy)biphenyl, a compound with applications in optoelectronic devices .

Reactions

This compound is involved in nucleophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of 4-Fluorobenzotrifluoride primarily involves its role as an intermediate in various chemical reactions. Its fluorine groups enhance the compound’s reactivity and stability, allowing it to participate in nucleophilic aromatic substitution and other reactions. In pharmaceuticals, it contributes to the synthesis of active compounds that target specific molecular pathways, such as serotonin uptake inhibition in the case of (S)-fluoxetine .

Comparison with Similar Compounds

Structural Analogues

4-Chlorobenzotrifluoride (C₇H₄ClF₃)

  • Molecular weight : 180.56 g/mol.
  • Key differences : Chlorine substitution at the para position increases molecular weight and alters electronic properties.
  • Reactivity : Likely less prone to enzymatic defluorination compared to 4-fluorobenzotrifluoride due to Cl's lower electronegativity.

4-Iodobenzotrifluoride (C₇H₄IF₃)

  • Molecular weight : 272.01 g/mol.
  • Applications: Iodine's polarizability enhances utility in Suzuki-Miyaura cross-couplings. Not mentioned in enzymatic degradation studies.

4-(Trifluoromethyl)aniline (C₇H₆F₃N)

  • Molecular weight : 161.12 g/mol.
  • Functionality: An amino (-NH₂) group replaces fluorine, enabling use as a pharmaceutical intermediate (e.g., Leflunomide impurity) .
  • Synthesis : Derived from this compound via amination, highlighting its role in multi-step syntheses.

Physicochemical and Reactivity Profiles

Compound Boiling Point/Volatility Synthetic Yield (Typical) Enzymatic Stability
This compound High volatility 64–78% (NMR yield) Defluorinated by TDO
4-Chlorobenzotrifluoride Moderate volatility N/A Likely stable
4-(Trifluoromethyl)aniline Low volatility 33% (via condensation) No reported degradation

Key Observations :

  • Volatility : this compound's volatility facilitates its removal as a byproduct in catalytic reactions but complicates isolation .
  • Reactivity : Pd-mediated reactions with this compound require specialized ligands (e.g., bidentate phosphines) for acceptable yields, a limitation shared with other (L~L)PdII(Aryl)(CF₃) complexes .

Biological Activity

4-Fluorobenzotrifluoride (FBTF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and chemical biology. This article explores the biological activity of FBTF, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and three trifluoromethyl groups attached to a benzene ring. Its unique electronic properties make it a valuable compound in organic synthesis and drug development.

The biological activity of FBTF is primarily attributed to its ability to interact with biological macromolecules. The presence of fluorine enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with proteins and nucleic acids. This interaction can modulate enzyme activity and receptor function, leading to various biological effects.

Key Mechanisms:

  • Electrophilic Interactions : FBTF can act as an electrophile, forming stable complexes with nucleophiles such as thiols and amines found in proteins.
  • Enzyme Modulation : By interacting with specific enzymes, FBTF may alter metabolic pathways, impacting cellular processes and potentially leading to therapeutic effects .

Biological Activity and Applications

FBTF has been investigated for its potential applications in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents with enhanced stability and efficacy.

Case Studies:

  • Medicinal Chemistry : Research indicates that fluorinated compounds like FBTF are increasingly used in pharmaceuticals due to their improved bioavailability and metabolic stability. A study highlighted the role of fluorinated aromatics in developing new drug candidates that target specific biological pathways .
  • Chemical Biology : FBTF has been utilized in studies examining its effects on microbial metabolism. For instance, it was shown to induce the activity of specific enzymes involved in the degradation of aromatic compounds, suggesting potential applications in bioremediation .
  • Material Science : Beyond biological applications, FBTF is also explored for its role in developing advanced materials due to its electronic properties, which could lead to innovations in polymer science.

Data Table: Summary of Biological Activity Studies

Study ReferenceFocus AreaFindings
Medicinal ChemistryExplored as a building block for novel therapeutics
Microbial MetabolismInduced enzyme activity related to aromatic compound degradation
Material ScienceInvestigated for use in advanced materials due to unique electronic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluorobenzotrifluoride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination of benzotrifluoride derivatives via electrophilic aromatic substitution or halogen exchange reactions. For example, using HF-pyridine complexes under controlled temperatures (0–5°C) can minimize side reactions like over-fluorination. Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Purity (>98%) is achieved through fractional distillation or recrystallization in non-polar solvents (e.g., hexane) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment (δ ~ -60 to -65 ppm for CF3_3 groups) and 1H^{1}\text{H} NMR for aromatic protons (δ 7.2–7.8 ppm).
  • GC-MS : Confirm molecular ion peaks (m/z 178 for C7_7H4_4F4_4) and fragmentation patterns.
  • IR Spectroscopy : Verify C-F stretches (1000–1300 cm1^{-1}) and aromatic C=C bonds (1450–1600 cm1^{-1}). Cross-validate with NIST spectral databases for accuracy .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in amber glass bottles under inert gas (N2_2) to prevent hydrolysis.
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Toxicity data from analogous compounds (e.g., 4-Aminobenzotrifluoride) suggest LD50_{50} > 2000 mg/kg (oral, rat), but acute toxicity studies are recommended for precise risk assessment .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The CF3_3 group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to fluorine. In Suzuki-Miyaura couplings, use Pd(OAc)2_2/SPhos catalysts with aryl boronic acids (1.5 eq.) in THF/water (3:1) at 80°C. Monitor regioselectivity via X-ray crystallography or NOESY NMR to confirm coupling sites. Competitive side reactions (e.g., defluorination) can be suppressed by optimizing base strength (K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Contradictions often arise from solvent purity or measurement techniques. Standardize solubility tests via gravimetric analysis: Saturate solvent (e.g., DCM, ethanol) at 25°C, filter undissolved material, and evaporate to constant weight. Compare results with computational models (COSMO-RS) to predict solvent-solute interactions. Discrepancies >10% warrant re-evaluation of experimental conditions (e.g., moisture levels) .

Q. What computational strategies are effective for modeling the electronic properties of this compound in material science applications?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular Dynamics : Simulate interactions with polymers (e.g., PVDF) to predict dielectric constants.
  • Validate models against experimental data (UV-Vis, cyclic voltammetry) and share raw datasets via FAIR-compliant repositories (e.g., Chemotion) for reproducibility .

Q. What methodologies are recommended for studying the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Conduct OECD 301F biodegradation tests: Incubate with activated sludge (30 mg/L) and measure DOC removal over 28 days.
  • Use LC-MS/MS to detect degradation products (e.g., fluorobenzoic acids) with limits of quantification (LOQ) < 1 ppb.
  • Compare half-lives (t1/2_{1/2}) in freshwater vs. seawater to assess salinity impacts .

Q. Data Management & Reproducibility

Q. How should researchers document and archive spectral data for this compound to ensure reproducibility?

Methodological Answer:

  • Upload raw NMR, IR, and MS files to repositories like RADAR4Chem or nmrXiv with metadata (instrument parameters, solvent, temperature).
  • Use the NFDI4Chem terminology service to standardize chemical descriptors and units .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving fluorinated analogs?

Methodological Answer:

  • Apply probit or logit regression models to calculate EC50_{50} values.
  • Use ANOVA with Tukey’s HSD post-hoc test to compare treatment groups. Report confidence intervals (95%) and effect sizes to address variability in biological replicates .

Properties

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059951
Record name 4-Fluorobenzotrifluoride
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-44-8
Record name 4-Fluorobenzotrifluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Record name 4-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
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Record name 4-Fluorobenzotrifluoride
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Record name α,α,α,4-tetrafluorotoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluorobenzotrifluoride
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